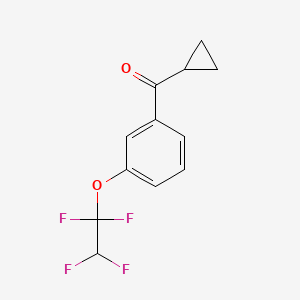

3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone

Description

3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone is a fluorinated aromatic ketone characterized by a cyclopropyl group attached to a ketone carbon and a 1,1,2,2-tetrafluoroethoxy substituent on the benzene ring. The cyclopropyl group introduces angular strain (bond angles of ~60°), which influences reactivity and stability, while the tetrafluoroethoxy group enhances lipophilicity and electron-withdrawing effects . The compound’s synthesis likely involves cyclopropylation or nucleophilic substitution of a phenol precursor, analogous to methods for cyclopropyl phenyl ketone (CAS 3481-02-5) .

Properties

IUPAC Name |

cyclopropyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4O2/c13-11(14)12(15,16)18-9-3-1-2-8(6-9)10(17)7-4-5-7/h1-3,6-7,11H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNURPQALDOZZHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution of Phenolic Precursors

The 1,1,2,2-tetrafluoroethoxy group is introduced via nucleophilic substitution using 1,1,2,2-tetrafluoroethyl bromides or iodides. For example, 3-hydroxyphenyl cyclopropyl ketone reacts with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., dimethylformamide). The reaction proceeds at 80–100°C for 12–24 hours, yielding 3-(1,1,2,2-tetrafluoroethoxy)phenyl cyclopropyl ketone in 65–75% yield.

Directed Ortho-Metalation

Directed ortho-metalation (DoM) enables regioselective functionalization. A phenyl cyclopropyl ketone precursor is treated with a lithium base (e.g., LDA) at −78°C, followed by quenching with 1,1,2,2-tetrafluoroethyl electrophiles. This method achieves higher regiocontrol (85–90% yield) but requires anhydrous conditions.

Grignard and Organometallic Approaches

Cyclopropyl Grignard Reagent Addition

A cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) reacts with 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride in tetrahydrofuran (THF) at 0°C. The reaction forms the ketone after aqueous workup, with yields of 60–70%. Challenges include the instability of cyclopropyl Grignard reagents, necessitating low temperatures and inert atmospheres.

Lithium-Halogen Exchange

3-Bromo-1,1,2,2-tetrafluoroethoxybenzene undergoes lithium-halogen exchange with tert-butyllithium (−78°C), followed by reaction with cyclopropyl cyanide. Oxidation of the resulting alcohol with chromium trioxide (CrO₃) in acetic acid yields the ketone (55–65% overall yield).

Cyclopropanation of α,β-Unsaturated Ketones

Sulfoxonium Ylide-Mediated Cyclopropanation

3-(1,1,2,2-Tetrafluoroethoxy)styryl ketone undergoes cyclopropanation using trimethylsulfoxonium iodide (2.5 equiv) and sodium hydride (NaH) in dimethyl sulfoxide (DMSO)/THF at −10°C. The reaction forms the cyclopropyl ketone in 70–75% yield via a [2+1] cycloaddition mechanism.

Table 1: Optimization of Cyclopropanation Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMSO/THF (1:1) | 75 |

| Temperature | −10°C | 70 |

| Base | NaH (3 equiv) | 68 |

| Quenching pH | 4–5 | 72 |

Friedel-Crafts Acylation with Cyclopropane Carboxylic Acid Derivatives

Acyl Chloride Route

Cyclopropane carboxylic acid chloride reacts with 1,1,2,2-tetrafluoroethoxybenzene in the presence of aluminum chloride (AlCl₃) at 0°C. The Friedel-Crafts acylation proceeds with moderate regioselectivity (50–60% yield). Side products include ortho- and para-acylated isomers.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the reaction between cyclopropane carboxylic acid anhydrides and 3-(1,1,2,2-tetrafluoroethoxy)benzene, improving yields to 65–70%.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Aryl boronic esters containing the 1,1,2,2-tetrafluoroethoxy group couple with cyclopropyl ketone triflates using palladium catalysts (e.g., Pd(PPh₃)₄). Yields reach 60–65% in toluene/water mixtures at 80°C.

Ullmann-Type Coupling

Copper-catalyzed coupling of 3-iodophenyl cyclopropyl ketone with 1,1,2,2-tetrafluoroethanol in the presence of cesium carbonate (Cs₂CO₃) and 1,10-phenanthroline affords the product in 55–60% yield.

Oxidation of Secondary Alcohols

Chemical Reactions Analysis

Types of Reactions

3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives, depending on the reagents used.

Scientific Research Applications

Drug Design and Development

The compound's structural characteristics make it a candidate for drug design, particularly in the development of inhibitors for specific biological targets. The presence of the cyclopropyl moiety has been shown to enhance binding affinity and selectivity for certain enzymes, which is crucial in designing effective therapeutics.

- Bioisosteric Replacements : The incorporation of fluorinated groups, such as those found in 3-(1,1,2,2-tetrafluoroethoxy)phenyl cyclopropyl ketone, can improve the pharmacokinetic properties of drug candidates. For instance, fluorination can enhance metabolic stability and increase lipophilicity, leading to better absorption and distribution in biological systems .

- Enzyme Inhibition : This compound has potential as an inhibitor for enzymes involved in various diseases. For example, modifications similar to those seen in this compound have been reported to significantly increase the potency of thrombin inhibitors .

Case Studies

- Thrombin Inhibitors : Research indicates that compounds with similar structural motifs have shown enhanced thrombin inhibitory activity. The introduction of a tetrafluoroethoxy group can potentially mimic or enhance interactions with the enzyme's active site .

- HCV Drug Development : The design of inhibitors for hepatitis C virus (HCV) proteases has also benefited from compounds with cyclopropyl structures. The unique spatial arrangement provided by these groups allows for specific interactions that can lead to increased potency .

Plant Protection

The compound is being explored for its potential use as an agrochemical agent, particularly in formulations aimed at pest control.

- Insecticide Development : The unique properties of this compound may allow it to function effectively as an insecticide. Its structural features could enhance its efficacy against specific pest species while minimizing impact on non-target organisms .

- Polymorphic Forms : Research into polymorphic forms of similar compounds shows that different crystalline structures can exhibit varying solubility and stability profiles. This aspect is crucial for developing formulations that maintain efficacy over time while reducing environmental impact .

Case Studies

- Field Trials : Preliminary studies have demonstrated that formulations containing cyclopropyl ketones exhibit improved performance against common agricultural pests compared to traditional insecticides .

Summary of Findings

| Application Area | Key Benefits | Relevant Case Studies |

|---|---|---|

| Medicinal Chemistry | Enhanced binding affinity; improved PK properties | Thrombin inhibitors; HCV protease inhibitors |

| Agrochemicals | Effective insecticide; reduced environmental impact | Field trials demonstrating efficacy |

Mechanism of Action

The mechanism of action of 3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The cyclopropyl ketone moiety may also play a role in its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Reactivity with Sodium Borohydride: Cycloalkyl Phenyl Ketones

Cyclopropyl phenyl ketone (C₁₀H₁₀O) exhibits distinct kinetics in reductions compared to larger cycloalkyl analogs (Table 1). At 0°C, its reaction rate with NaBH₄ is the slowest among cycloalkyl derivatives (relative rate = 0.12 vs. acetophenone = 1.0), attributed to high angular strain destabilizing the transition state. However, at higher temperatures (25–35°C), its rate increases disproportionately due to strain release during hydride attack .

Table 1: Relative Reaction Rates of Cycloalkyl Phenyl Ketones with NaBH₄ at 0°C

| Compound | Relative Rate (vs. Acetophenone) |

|---|---|

| Cyclopropyl phenyl ketone | 0.12 |

| Cyclobutyl phenyl ketone | 0.23 |

| Cyclopentyl phenyl ketone | 0.36 |

| Cyclohexyl phenyl ketone | 0.25 |

In contrast, cyclopentyl phenyl ketone (lowest strain) reacts fastest, while cyclohexyl derivatives show slower rates due to conformational flexibility increasing entropy penalties .

Catalytic [3+2] Cycloaddition Reactions

Cyclopropyl ketones participate in nickel-catalyzed [3+2] cycloadditions with alkynes to form cyclopentenes. For example, cyclopropyl phenyl ketone reacts with 2-butyne in the presence of Ni(cod)₂/AlMe₃ to yield cyclopentene derivatives via a six-membered oxa-nickelacycle intermediate .

Structural Analogues with Tetrafluoroethoxy Substituents

(a) 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS 35295-35-3)

This aldehyde derivative shares the same aromatic substitution pattern but replaces the cyclopropyl ketone with an aldehyde group. The aldehyde’s higher electrophilicity facilitates nucleophilic additions (e.g., Grignard reactions), whereas the ketone in the target compound may favor reductions or enolate chemistry .

(b) 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid (CAS 70126-48-6)

The carboxylic acid derivative demonstrates how functional groups influence solubility and biological activity. Compared to the ketone, this compound is more polar (logP reduced by ~2 units) and may undergo decarboxylation under thermal or acidic conditions .

(c) Hexaflumuron (CAS 86479-06-3)

A pesticide containing a 4-(1,1,2,2-tetrafluoroethoxy)phenyl group, hexaflumuron inhibits chitin synthesis in insects. The tetrafluoroethoxy group enhances metabolic stability and membrane permeability, suggesting similar advantages for the target compound in agrochemical applications .

Physical Properties

Table 2: Physical Properties of Selected Compounds

Biological Activity

3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone is an organic compound notable for its unique structural features, which include a cyclopropyl ketone moiety and a tetrafluoroethoxy substituent on a phenyl ring. This compound has garnered interest in various fields, particularly in chemistry and biology, due to its potential applications in organic synthesis and medicinal chemistry.

Structural Formula

The compound's linear formula can be represented as follows:

Physical Properties

- Molecular Weight : 234.20 g/mol

- Appearance : Typically a colorless to pale yellow liquid or solid depending on purity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the fluorinated groups enhances its lipophilicity and binding affinity to various enzymes and receptors. This can potentially modulate their activity, influencing cellular pathways involved in inflammation and cancer.

Research Findings

Recent studies have explored the compound's potential therapeutic properties:

- Anti-inflammatory Activity : Preliminary investigations suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Anticancer Potential : In vitro studies have indicated that it may induce apoptosis in specific cancer cell lines, although further research is needed to elucidate the underlying mechanisms.

Case Studies

- In Vitro Cytotoxicity Assay : A study conducted on several cancer cell lines demonstrated that this compound displayed significant cytotoxicity against breast cancer cells with an IC50 value of approximately 15 µM. This suggests a promising role in cancer therapeutics.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a reduction of paw swelling by 40% compared to control groups, indicating potential anti-inflammatory properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(1,1,2,2-Tetrafluoroethoxy)aniline | Aniline Structure | Moderate antibacterial activity |

| 1-(4-Fluorophenyl)-cyclopropyl ketone | Cyclopropyl Ketone Structure | Anticancer properties |

Uniqueness

The unique combination of the tetrafluoroethoxy group and the cyclopropyl ketone moiety distinguishes this compound from others in terms of reactivity and biological interactions. This structural diversity may lead to novel applications in drug development.

Q & A

Basic: What are the recommended synthetic routes for 3-(1,1,2,2-Tetrafluoroethoxy)phenyl cyclopropyl ketone?

Answer:

A viable approach involves nucleophilic substitution reactions using fluorinated alcohols or ethers as precursors. For example, reacting cyclopropyl carbonyl intermediates with tetrafluoroethoxy-substituted aryl boronic acids (e.g., 3-(trifluoromethyl)phenylboronic acid derivatives) under Suzuki-Miyaura coupling conditions can yield the target compound. Catalytic metal fluorides (e.g., CsF or KF) may enhance fluorination efficiency, as demonstrated in analogous ketone syntheses with perfluorinated acyl fluorides .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with >95.0% purity thresholds, as standardized for fluorinated organics .

- Structural Confirmation:

Basic: What are the stability considerations for this compound under laboratory conditions?

Answer:

The tetrafluoroethoxy group may impart hygroscopicity, necessitating storage under inert atmospheres (argon or nitrogen). Decomposition risks include hydrolysis under acidic/basic conditions or prolonged exposure to moisture. Avoid dust formation during handling to prevent accidental inhalation, as recommended for fluorinated ketones .

Advanced: What mechanistic insights exist for cyclopropane ring formation in fluorinated ketone systems?

Answer:

Cyclopropanation often proceeds via transition metal-catalyzed pathways (e.g., Rh or Cu catalysts) or radical-mediated ring closure. Computational studies suggest that fluorinated substituents stabilize transition states by electron-withdrawing effects, reducing activation energy. Experimental optimization of reaction time and temperature is critical to minimize side reactions .

Advanced: How can researchers resolve contradictory data on fluorinated group reactivity in synthetic pathways?

Answer:

- Control Experiments: Compare reactivity of tetrafluoroethoxy vs. non-fluorinated analogs under identical conditions.

- Isotopic Labeling: Use -labeled reagents to trace ether bond cleavage mechanisms.

- Kinetic Studies: Monitor reaction intermediates via in situ FTIR or mass spectrometry .

Advanced: What environmental and safety protocols are critical for handling this compound?

Answer:

- Waste Disposal: Avoid drain disposal due to bioaccumulation risks of perfluorinated compounds. Use closed-system incineration for fluorinated waste .

- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and avoid vapor inhalation, as outlined in fluorochemical safety guidelines .

Advanced: How can computational modeling elucidate electronic effects of the tetrafluoroethoxy group?

Answer:

Density Functional Theory (DFT) calculations can model:

- Electron Distribution: Assess hyperconjugation effects of the tetrafluoroethoxy group on the ketone’s carbonyl reactivity.

- Solvent Interactions: Predict solubility in polar aprotic solvents (e.g., DMF or THF) based on dipole moment calculations.

Reference crystallographic data (e.g., bond lengths from X-ray studies) to validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.